1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Catalog No.
S12077136
CAS No.
M.F
C21H28N2S
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]pipe...

Product Name

1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

Molecular Formula

C21H28N2S

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H28N2S/c1-3-18-4-6-19(7-5-18)16-22-12-14-23(15-13-22)17-20-8-10-21(24-2)11-9-20/h4-11H,3,12-17H2,1-2H3

InChI Key

MDFLWFCFFITZCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC

1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound classified under piperazine derivatives. Piperazines are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This specific compound features a piperazine ring substituted with both a 4-ethylbenzyl and a 4-(methylsulfanyl)benzyl group, which may impart unique chemical properties and biological activities.

Typical of piperazine derivatives:

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can remove the sulfonyl group, yielding simpler piperazine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the nitrogen atoms of the piperazine, allowing for further functionalization of the compound.

Piperazine derivatives are often explored for their biological activities, including potential antimicrobial, anticancer, and neuropharmacological properties. The specific biological activity of 1-(4-ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its interaction with various molecular targets such as receptors and enzymes. Studies may focus on its efficacy in modulating neurotransmitter systems or inhibiting specific metabolic pathways.

The synthesis of 1-(4-ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:

  • Starting Materials: Piperazine is reacted with 4-ethylbenzyl chloride and 4-(methylsulfanyl)benzyl chloride.
  • Reaction Conditions: The reaction is generally carried out in an organic solvent like dichloromethane or tetrahydrofuran, using a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
  • Temperature and Time: The reaction can occur at room temperature to reflux conditions over several hours to overnight to ensure complete conversion.

1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes.
  • Organic Synthesis: The compound may act as a building block for synthesizing more complex molecules.
  • Biological Research: It can be utilized in studies exploring structure-activity relationships and the mechanisms of action of piperazine derivatives.

Research into the interaction studies of 1-(4-ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine may focus on its binding affinity to neurotransmitter receptors (such as serotonin or dopamine receptors) and its influence on enzyme activity. These studies help elucidate its pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 1-(4-ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine. Here are some notable examples:

Compound NameStructural Features
1-benzyl-4-[4-fluorophenyl)sulfonyl]piperazineContains a benzyl group and a fluorinated phenyl
1-(4-methylbenzyl)-4-[4-fluorophenyl)sulfonyl]piperazineSimilar benzyl substitution but with a methyl group
1-(4-ethylbenzyl)-4-[4-chlorophenyl)sulfonyl]piperazineContains a chlorinated phenyl instead of methylsulfanyl

Uniqueness

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

340.19732008 g/mol

Monoisotopic Mass

340.19732008 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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